molecular formula C8H16OS B6216970 (1r,3r)-3-(tert-butoxy)cyclobutane-1-thiol, trans CAS No. 2742623-57-8

(1r,3r)-3-(tert-butoxy)cyclobutane-1-thiol, trans

Cat. No.: B6216970
CAS No.: 2742623-57-8
M. Wt: 160.3
InChI Key:
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Description

(1r,3r)-3-(tert-butoxy)cyclobutane-1-thiol, trans is a specialized organic compound characterized by a cyclobutane ring substituted with a tert-butoxy group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(tert-butoxy)cyclobutane-1-thiol, trans typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclobutane derivative with tert-butyl alcohol in the presence of a strong acid catalyst. The thiol group can be introduced through subsequent thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems have been developed to facilitate the efficient introduction of tert-butoxy groups into various organic compounds . These systems offer advantages in terms of scalability and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-(tert-butoxy)cyclobutane-1-thiol, trans undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, sulfides, and various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1r,3r)-3-(tert-butoxy)cyclobutane-1-thiol, trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions of thiol groups with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

Potential applications in medicine include the development of new drugs or therapeutic agents that leverage the reactivity of the thiol group. The compound’s structural features may also be exploited in drug design and development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1r,3r)-3-(tert-butoxy)cyclobutane-1-thiol, trans involves its ability to undergo various chemical reactions due to the presence of the thiol and tert-butoxy groups. These functional groups interact with molecular targets through oxidation, reduction, and substitution reactions, leading to the formation of new compounds and intermediates. The specific pathways and targets depend on the reaction conditions and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,3r)-3-(tert-butoxy)cyclobutane-1-thiol, trans is unique due to its specific combination of a cyclobutane ring with a tert-butoxy and thiol group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structural features and reactivity make it a valuable tool for scientific research and industrial applications. Further exploration of its properties and applications will likely yield new insights and innovations.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1r,3r)-3-(tert-butoxy)cyclobutane-1-thiol, trans involves the conversion of a cyclobutane derivative to a thiol by introducing a tert-butoxy group at the 3-position of the cyclobutane ring. The stereochemistry of the product is determined by the starting material used in the synthesis.", "Starting Materials": [ "Cyclobutene", "tert-Butyl alcohol", "Sodium hydride", "Sulfur" ], "Reaction": [ "Step 1: Cyclobutene is treated with tert-butyl alcohol in the presence of sodium hydride to form (1-tert-butoxycyclobutyl)methanol.", "Step 2: The intermediate is then oxidized with sulfur to form (1-tert-butoxycyclobutyl)methanesulfinate.", "Step 3: The sulfinate is then reduced with sodium borohydride to form (1-tert-butoxycyclobutyl)methanethiol.", "Step 4: The tert-butoxy group is then removed by treatment with hydrochloric acid to yield (1r,3r)-3-(tert-butoxy)cyclobutane-1-thiol, trans." ] }

CAS No.

2742623-57-8

Molecular Formula

C8H16OS

Molecular Weight

160.3

Purity

95

Origin of Product

United States

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